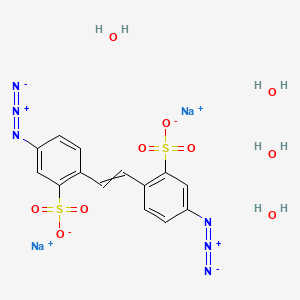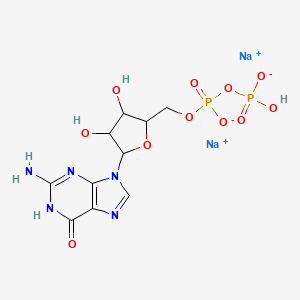
Guanosine-5'-diphosphate disodium salt
Vue d'ensemble
Description
Guanosine-5’-diphosphate disodium salt, also known as GDP, is a nucleoside diphosphate . It is used to study the kinetics and characteristics of GTPases, particularly those associated with G-protein coupled receptors . It also plays a role in cell signaling processes mediated by guanine nucleotide exchange factors .
Synthesis Analysis
Guanosine-5’-diphosphate disodium salt is used as a substrate of pyruvate kinase to produce GTP in support of RNA biosynthesis .Molecular Structure Analysis
The molecular formula of Guanosine-5’-diphosphate disodium salt is C10H13N5Na2O11P2 . The InChI Key is LTZCGDIGAHOTKN-KHRSEZDTNA-L .Chemical Reactions Analysis
Guanosine-5’-diphosphate disodium salt is majorly acted upon by 5′‐ectonucleotidases in neuronal cells .Physical And Chemical Properties Analysis
Guanosine-5’-diphosphate disodium salt is a powder that is soluble in water . It has a molecular weight of 487.16 .Applications De Recherche Scientifique
1. Hydrogel Formation and Properties
Guanosine 5′-monophosphate disodium salt (GMP) has been found to form hydrogels in the presence of trivalent lanthanide ions. By adjusting pH, which controls the protonation of the phosphate group, researchers can tune the interactions between lanthanide ions and GMP. These hydrogels, consisting of three-dimensional networks of nanofibers formed by G-quartets, show significant fluorescence enhancement with thioflavin T, a molecule known for its interaction with G-quadruplex structures (Zhang et al., 2018).
2. Crystal Structure Analysis
Studies on the disodium salt of guanosine 5'-monophosphate have revealed its ability to form crystals displaying a helical nature, with guanine bases stacked perpendicularly to the helix axis. This crystal form of 5'-GMP provides insights into the structure of quadruple helices in nucleic acids (Lipanov et al., 1990).
3. Phase Transformation in Antisolvent Crystallization
Research into the phase transformation of guanosine 5-monophosphate disodium in antisolvent crystallization has shown that noncommon ions like K+ and Ca2+ significantly impact the process. These ions replace Na+ in GMP disodium salt, forming more stable amorphous GMP complex salts, which is crucial for understanding crystallization processes in biological systems (Nguyen et al., 2015).
4. Application in Microbial Gene Expression
Guanosine 3'-diphosphate 5'-diphosphate, a derivative of guanosine 5'-diphosphate, plays a critical role in gene expression, metabolism, and growth in bacteria. It acts as a global transcription-regulator for genes involved in significant bacterial processes, making it a key molecule in understanding bacterial adaptation to challenging environments (Wu & Xie, 2009).
5. Influence on Serotonin Receptor Binding
Guanosine diphosphate (GDP), along with guanosine triphphosphate (GTP), has been found to differentially affect the binding of various ligands to serotonin receptors in mammalian brain membranes. Specifically, GTP and GDP decrease the binding of the agonist serotonin to its receptors, highlighting the potential role of guanosine nucleotides in neurotransmitter receptor modulation (Peroutka et al., 1979).
6. Supramolecular Structure Formation
Disodium guanosine 5'-monophosphate has been shown to self-assemble into nanoscale cylinders at a specific pH, forming structures with both monomer aggregates and G-quartet aggregates. These findings from NMR and dynamic light scattering studies provide insights into the molecular behavior of nucleotides in aqueous solutions and their potential applications in nanotechnology (Wong et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZCGDIGAHOTKN-LGVAUZIVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine-5'-diphosphate disodium salt | |
CAS RN |
7415-69-2 | |
| Record name | Guanosine 5'-(disodium hydrogen pyrophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



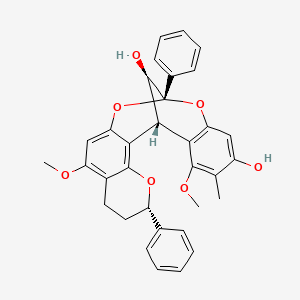
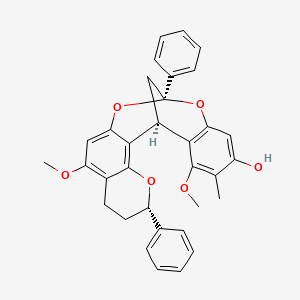
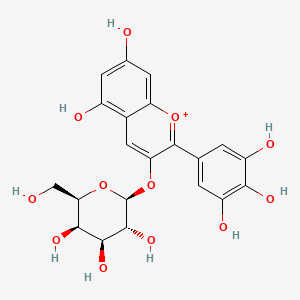
![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)
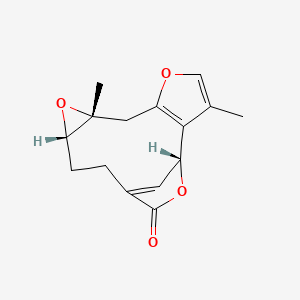
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)
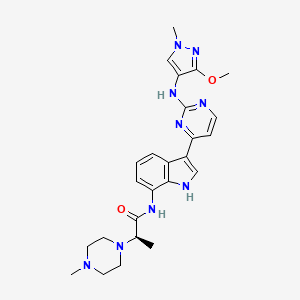
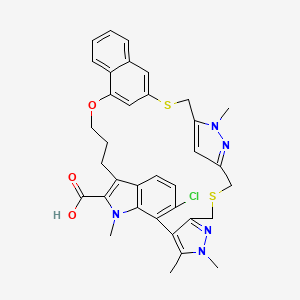
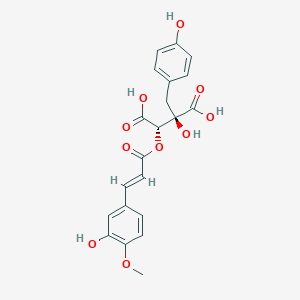

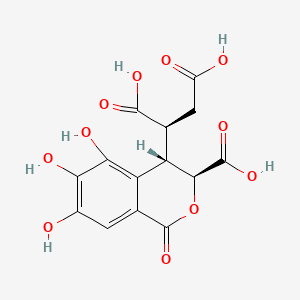
![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)
